molecular formula C6H7N3O3 B3057300 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 78999-61-8

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B3057300
CAS No.: 78999-61-8
M. Wt: 169.14 g/mol
InChI Key: HKELWXCXPBFGRR-UHFFFAOYSA-N
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Description

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound with the molecular formula C6H7N3O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Mechanism of Action

Target of Action

The primary target of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is the Protein Tyrosine Kinase (PTK) . PTKs play a crucial role in cellular communication, as they are involved in signal transduction pathways that regulate cell growth, differentiation, metabolism, and migration .

Mode of Action

The compound interacts with its target, the Protein Tyrosine Kinase, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions .

Biochemical Pathways

The inhibition of Protein Tyrosine Kinase affects various biochemical pathways. These pathways are responsible for transmitting signals from the cell surface to the nucleus, regulating various cellular functions. The disruption of these pathways can lead to changes in cell growth, differentiation, and metabolism .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption, indicating good oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of normal cellular signaling pathways due to the inhibition of Protein Tyrosine Kinase . This can lead to changes in cell growth, differentiation, and metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Additionally, the compound’s solubility, which can impact its bioavailability and efficacy, is classified as very soluble .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of urea with ethyl acetoacetate, followed by methylation and subsequent cyclization to form the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dioxo derivatives, while substitution reactions can produce various alkylated or acylated pyrimidine derivatives .

Scientific Research Applications

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of herbicides and other agrochemicals

Comparison with Similar Compounds

  • 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
  • 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Uniqueness: 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-methyl-2,4-dioxopyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-9-2-3(4(7)10)5(11)8-6(9)12/h2H,1H3,(H2,7,10)(H,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKELWXCXPBFGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507086
Record name 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78999-61-8
Record name 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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